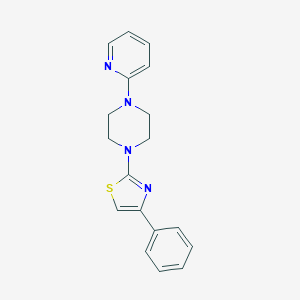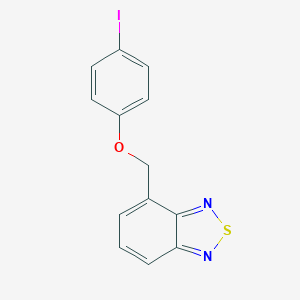
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine, commonly known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTP is a heterocyclic compound that belongs to the class of thiazole derivatives. It has a molecular formula of C19H18N4S and a molecular weight of 342.44 g/mol.
Mecanismo De Acción
PTP acts as an antagonist of the 5-HT1A receptor by binding to the receptor and inhibiting the binding of serotonin. This leads to a decrease in the activity of the receptor, resulting in a reduction in the release of neurotransmitters such as dopamine and norepinephrine. PTP has also been shown to modulate the activity of the GABA receptor, which is a major inhibitory receptor in the brain. By modulating the activity of these receptors, PTP can affect the levels of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
PTP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia. PTP has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. PTP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PTP is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. PTP is also relatively easy to synthesize and has a high yield, making it readily available for research purposes. However, one of the limitations of PTP is its low solubility in water, which can make it difficult to administer in vivo. Additionally, PTP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the research on PTP. One area of research is the development of new drugs based on the structure of PTP for the treatment of anxiety, depression, and other mood disorders. Another area of research is the study of the role of PTP in cognitive function and memory, with the aim of developing new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to establish the safety and efficacy of PTP in humans and to investigate its potential applications in other areas of scientific research, such as inflammation and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of PTP involves the reaction between 2-(2-pyridyl)ethylamine and 4-phenyl-2-thiocyanatothiazole in the presence of a base. The reaction yields PTP as a yellow solid with a high yield of 90%. The synthesis process has been optimized to produce PTP with high purity and yield.
Aplicaciones Científicas De Investigación
PTP has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of neuroscience. PTP has been found to act as a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor plays a crucial role in regulating mood, anxiety, and stress. PTP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
Propiedades
Nombre del producto |
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine |
|---|---|
Fórmula molecular |
C18H18N4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2 |
Clave InChI |
FTIJNRLFGFYJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)